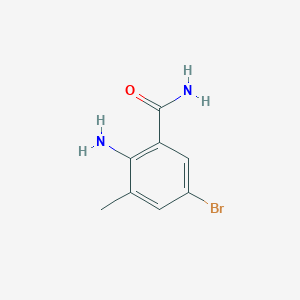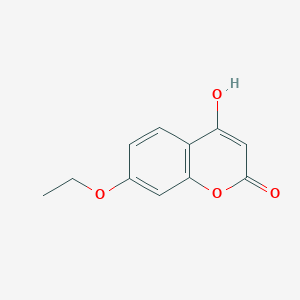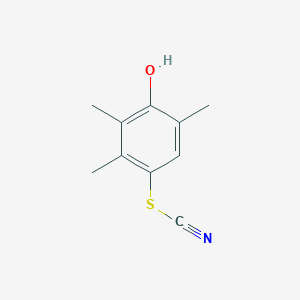
(4-hydroxy-2,3,5-trimethylphenyl)thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-hydroxy-2,3,5-trimethylphenyl)thiocyanate is an organic compound with the molecular formula C10H11NOS It is a derivative of phenol, characterized by the presence of three methyl groups and a thiocyanate group attached to the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-hydroxy-2,3,5-trimethylphenyl)thiocyanate typically involves the thiocyanation of 2,3,6-trimethylphenol. One common method includes the reaction of 2,3,6-trimethylphenol with thiocyanogen (SCN2) in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(4-hydroxy-2,3,5-trimethylphenyl)thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the thiocyanate group to other functional groups such as amines.
Substitution: The thiocyanate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and trifloaluminate ionic liquids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Produces quinones such as 2,3,6-trimethyl-1,4-benzoquinone.
Reduction: Forms amines or other reduced derivatives.
Substitution: Yields various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-hydroxy-2,3,5-trimethylphenyl)thiocyanate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4-hydroxy-2,3,5-trimethylphenyl)thiocyanate involves its interaction with various molecular targets. The thiocyanate group can participate in nucleophilic substitution reactions, while the phenolic hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity, protein function, and cellular processes, making the compound a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
2,3,6-Trimethylphenol: Lacks the thiocyanate group, making it less reactive in certain chemical reactions.
2,4,6-Trimethylphenol: An isomer with different substitution patterns, leading to distinct chemical properties.
2,3,5-Trimethylphenol: Another isomer with unique reactivity and applications.
Uniqueness
(4-hydroxy-2,3,5-trimethylphenyl)thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H11NOS |
|---|---|
Peso molecular |
193.27 g/mol |
Nombre IUPAC |
(4-hydroxy-2,3,5-trimethylphenyl) thiocyanate |
InChI |
InChI=1S/C10H11NOS/c1-6-4-9(13-5-11)7(2)8(3)10(6)12/h4,12H,1-3H3 |
Clave InChI |
VPXQNBOROMCRTG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1O)C)C)SC#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
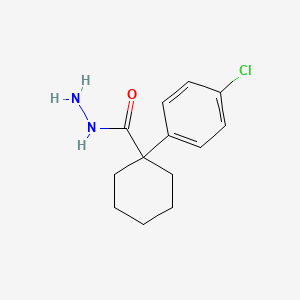


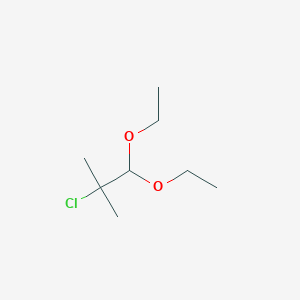
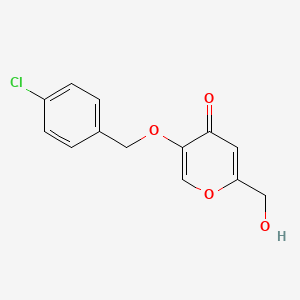
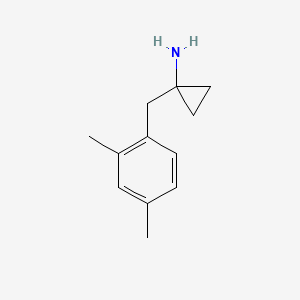
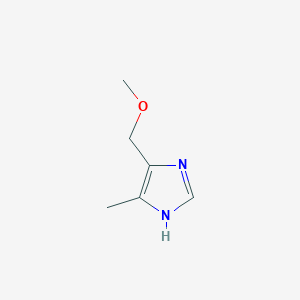

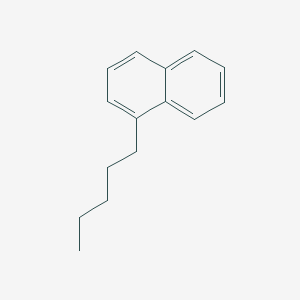
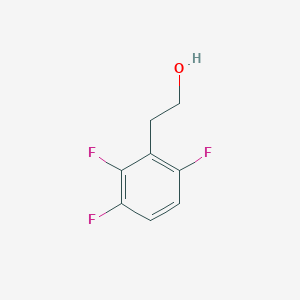
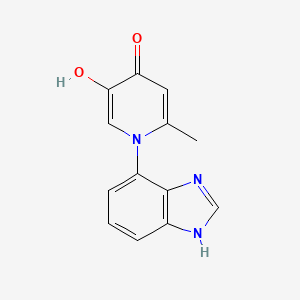
![Piperazine, 1-[thioxo(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B8674617.png)
